8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that features a bicyclic structure with a cyclobutanecarbonyl group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These routes often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a monoamine neurotransmitter re-uptake inhibitor, which could have implications for the treatment of neurological disorders . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, it can modulate synaptic transmission and potentially alleviate symptoms of neurological disorders . The specific pathways involved in its action are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels .
Comparison with Similar Compounds
8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific bicyclic structure and the presence of the cyclobutanecarbonyl group. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids. These compounds share a similar core structure but differ in their functional groups and biological activities .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-3-1-4-9)13-10-5-2-6-11(13)8-7-10/h2,5,9-11H,1,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEUNNROXHXBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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